N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c15-11(12-4-2-8-18-12)5-6-14-13(16)9-10-3-1-7-17-10/h1-4,7-8,11,15H,5-6,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKPXTVBXLTAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene-2-carbaldehyde with a suitable reagent to form the hydroxypropyl intermediate. Common reagents include Grignard reagents or organolithium compounds.
Acylation Reaction: The hydroxypropyl intermediate is then acylated with thiophene-2-acetic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions on the thiophene rings could introduce various functional groups.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Analogs:
N-(1-(tert-butyl)-5-methylene-2-oxo-3-(thiophen-2-yl)pyrrolidin-3-yl)-N-propylacetamide (): Contains a thiophene ring and acetamide group but embedded in a pyrrolidinone scaffold. Structural divergence: The tert-butyl and pyrrolidinone moieties alter steric and electronic profiles compared to the target compound’s hydroxypropyl chain.
N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives (): Shares the 3-(thiophen-2-yl)propyl backbone but includes a piperazine and naphthyloxy group.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
- Features an arylacetamide core but substitutes thiophene with dichlorophenyl and thiazole groups.
- Impact : Chlorine atoms increase electronegativity, while thiazole alters hydrogen-bonding capacity.
Physicochemical Properties
*Calculated based on molecular formula. †Estimated using fragment-based methods.
Key Observations :
- The hydroxyl group in the target compound may enhance solubility in polar solvents compared to tert-butyl or dichlorophenyl analogs.
Pharmacological Potential (Inferred)
- Thiophene derivatives are associated with antimicrobial, anticancer, and anti-inflammatory activities. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(thiophen-2-yl)acetamide (excluded in ) suggests therapeutic interest in benzothiazole-thiophene hybrids.
- The hydroxyl group in the target compound could improve bioavailability via hydrogen bonding, a feature absent in non-polar analogs like the tert-butyl derivative .
Comparison with and :
- uses N-alkylation (e.g., Scheme 3: 2-(4-nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide synthesis via zinc reduction).
- employs carbodiimide-mediated amide bond formation, a method applicable to the target compound .
Structural and Crystallographic Analysis
- In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazole rings form a dihedral angle of 79.7°, influencing packing stability via N–H⋯N hydrogen bonds.
- The target compound’s thiophene rings may adopt a similar twisted conformation, but the hydroxyl group could introduce additional intermolecular hydrogen bonds, enhancing crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
